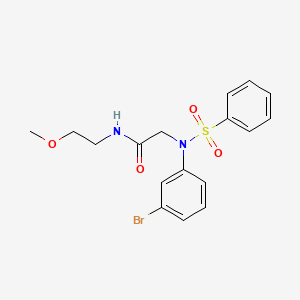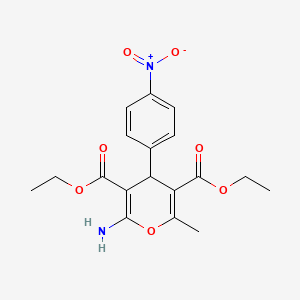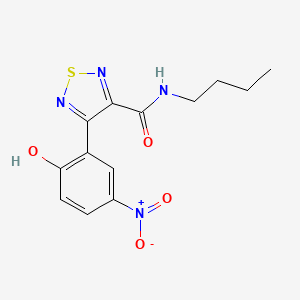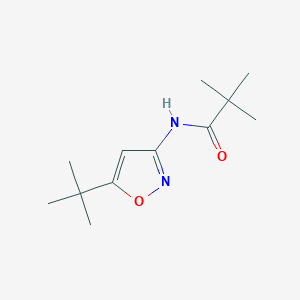
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2000 and has since been extensively studied for its various biochemical and physiological effects.
Wirkmechanismus
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the protein, preventing its activation and subsequent translocation to the nucleus. This prevents the expression of various pro-inflammatory genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the activity of various signaling pathways involved in cancer progression. N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has also been shown to have anti-viral effects by inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to selectively inhibit the activity of NF-κB without affecting other signaling pathways. However, one of the limitations of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082, including:
1. Development of more stable analogs with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 in various disease models.
3. Further elucidation of the mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 and its effects on other signaling pathways.
4. Investigation of the potential synergistic effects of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 with other drugs in the treatment of various diseases.
Conclusion
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is a small molecule inhibitor with significant potential for various therapeutic applications. Its ability to selectively inhibit the activity of NF-κB has made it a valuable tool in the study of inflammation, cancer, and viral infections. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 can be synthesized through a multistep process involving the reaction of 3-bromobenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with N-(2-methoxyethyl)-N-phenylsulfonylglycine. The final product is obtained through the reaction of the intermediate product with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. One of the most significant applications of N~2~-(3-bromophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 11-7082 is its ability to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-24-11-10-19-17(21)13-20(15-7-5-6-14(18)12-15)25(22,23)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFUDADTDHOMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)
![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)


![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
